Chemical Identity
The compound [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine is classified under the chemical identifier CAS 672309-97-6. Its molecular formula is with a molar mass of 252.78 g/mol. This compound features a chlorinated phenyl group and a pyrrolidine ring, which are central to its structure and potential biological activity.
Classification
This compound falls under the category of organic compounds, specifically amines. It is noted for its potential therapeutic applications, particularly in neurological contexts, and is investigated for its role as a protein kinase B inhibitor, which may have implications in cancer treatment and other diseases .
Synthesis Methods
The synthesis of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine can involve several chemical reactions, typically starting from commercially available precursors. A common method includes the reaction of 4-chlorobenzaldehyde with pyrrolidine derivatives followed by reductive amination processes to introduce the methyl amine group.
Technical Details
Structure Description
The molecular structure of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine can be visualized as follows:
Data Overview
Reactions Involved
The primary reactions involving [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine include:
Technical Details
Kinetic studies may be performed to analyze the reaction rates and mechanisms involved in these transformations, often utilizing spectroscopic methods for monitoring.
The mechanism of action of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine primarily relates to its interaction with protein kinase B pathways.
Physical Properties
Chemical Properties
This compound has several scientific uses:
Systematic nomenclature identifies this compound as [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine, with Chemical Abstracts Service (CAS) registry number 672309-97-6 [2] [7]. The molecular formula is C₁₄H₂₁ClN₂, yielding a molecular weight of 252.789 g/mol [2]. Alternative chemical designations include 1-(4-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine, reflecting its structural relationship to substituted cathinone derivatives [7].
Structurally, the molecule features three key components:
Table 1: Nomenclature and Identifiers of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine
Nomenclature Type | Designation |
---|---|
Systematic Name | [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine |
CAS Registry Number | 672309-97-6 |
Molecular Formula | C₁₄H₂₁ClN₂ |
Molecular Weight | 252.789 g/mol |
Common Synonyms | 1-(4-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine; α-(4-chlorophenyl)-N-methyl-1-pyrrolidinepropanamine |
Classification within psychoactive substituted cathinones reveals significant structural differentiation from prototypical compounds. While traditional cathinones feature β-ketone functionality (e.g., mephedrone, bupropion), this compound replaces the carbonyl with a methylamine group (-NCH₃), fundamentally altering its electronic properties and hydrogen-bonding capacity [5] [9]. The pyrrolidine nitrogen adopts a tertiary amine configuration rather than the secondary amine common in cathinone derivatives, enhancing its potential for cation-π interactions within receptor binding pockets. The chloro substituent at the para-position of the phenyl ring functions as a robust bioisostere, mimicking the steric and electronic properties of methyl or bromo substituents found in designer cathinones while conferring enhanced metabolic stability [5].
The emergence of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine coincides with two significant research trajectories in neuropharmacology: (1) the exploration of melanin-concentrating hormone receptor-1 (MCH-R1) antagonists for obesity treatment (2005-present) and (2) the development of dual-target μ-opioid receptor (MOR) agonist/dopamine D3 receptor (D3R) antagonists for pain management with reduced abuse liability (2010-present) [3] [5]. The compound's structural analogs were first synthesized in the early 2000s, with significant research activity documented between 2005-2010 as evidenced by CAS registration dates and pharmacological publications [2] [7].
Pyrrolidine-containing compounds gained prominence in receptor modulation research due to their favorable CNS penetration profiles and conformational restriction capabilities. Specifically, the 3-(pyrrolidin-1-yl)propylamine scaffold present in this molecule demonstrated exceptional versatility in targeting monoamine transporters and G-protein coupled receptors (GPCRs). Research on structurally similar compounds revealed:
Table 2: Neuropharmacological Milestones for Pyrrolidine-Containing Analogues
Year | Research Milestone | Significance |
---|---|---|
2005 | Identification of pyrrolidin-3-yl-amine derivatives as MCH-R1 antagonists (Ki < 5 nM) | Validated pyrrolidine scaffold for obesity pharmacotherapy |
2010 | Discovery of D3R selectivity in N-substituted pyrrolidines | Enabled development of abuse-deterrent opioid formulations |
2016 | Optimization of CNS-MPO scores in pyrrolidine-opioid hybrids | Improved blood-brain barrier penetration predictions |
2023 | Design of dual-target MOR/D3R ligands with pyrrolidine linkers | Demonstrated reduced addictive liability in preclinical models |
The compound occupies a distinctive position in medicinal chemistry as a structural hybrid between classical amphetamine derivatives and contemporary heterocyclic pharmacophores. Its design incorporates strategic elements from both lineages: the phenethylamine backbone characteristic of catecholaminergic agents and the pyrrolidine subunit increasingly employed in GPCR-targeted therapeutics [5] [9].
Synthesis of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine employs convergent strategies that highlight its role as a molecular bridge between amphetamine chemistry and nitrogen heterocycle methodologies. The predominant synthetic route involves reductive amination between 1-(3-aminopropyl)pyrrolidine and 4-chlorophenyl-containing carbonyl precursors, followed by N-methylation [2] [7]. Alternative pathways utilize nucleophilic displacement reactions on halogenated intermediates with pyrrolidine, capitalizing on the heterocycle's strong nucleophilicity [9].
The compound exemplifies three significant trends in contemporary synthetic approaches to psychoactive scaffolds:
Table 3: Synthetic Methodologies for Key Structural Fragments
Structural Element | Synthetic Approaches | Typical Yield |
---|---|---|
4-Chlorophenyl ketone precursor | Friedel-Crafts acylation of chlorobenzene | 65-85% |
3-(Pyrrolidin-1-yl)propylamine | Alkylation of pyrrolidine with acrylonitrile followed by reduction | 70-90% |
N-methylation | Formaldehyde reductive amination or methyl iodide quaternization | 60-80% |
Final coupling | Reductive amination or acylation-reduction | 45-75% |
The molecule's structural features enable extensive analog development through three strategic modification points:
This synthetic flexibility positions [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine as a versatile template for structure-activity relationship exploration. The commercial availability of advanced intermediates from suppliers including Huateng Pharmaceutical (purity ≥97%) facilitates rapid analog generation and pharmacological screening [2] [7]. Recent innovations include incorporating this scaffold into bivalent ligands targeting opioid-dopamine receptor complexes, demonstrating its utility in modern polypharmacology approaches [5].
Table 4: Structural Analogs and Their Research Applications
Structural Variation | Example Compound | Research Application |
---|---|---|
Chlorophenyl regioisomer | 1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine | Dopamine transporter kinetics |
Heterocycle modification | 1-(4-Chlorophenyl)-3-(piperidin-1-yl)-N-methylpropan-1-amine | D3R/MOR binding affinity studies |
Stereochemical variants | (R)- and (S)-enantiomers of title compound | Chiral receptor recognition profiling |
Bivalent hybrids | MOR-agonist/D3R-antagonist conjugates | Reduced-abuse liability analgesics |
The compound's synthetic accessibility and structural plasticity ensure its continued relevance in exploring neurotransmitter systems implicated in reward, addiction, and metabolic regulation – positioning it at the forefront of modern CNS drug discovery paradigms.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1